molecular formula C7H8BrN3O B6202722 5-bromo-4-cyclopropoxypyrimidin-2-amine CAS No. 2286224-13-1

5-bromo-4-cyclopropoxypyrimidin-2-amine

Cat. No.: B6202722
CAS No.: 2286224-13-1
M. Wt: 230.1
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Description

Chemical Structure and Key Features
5-Bromo-4-cyclopropoxypyrimidin-2-amine is a substituted pyrimidine derivative featuring:

  • A bromine atom at position 3.
  • A cyclopropoxy group (-O-cyclopropane) at position 4.
  • An amino group (-NH₂) at position 2.

Its molecular formula is C₇H₈BrN₃O, with a molecular weight of 234.06 g/mol (inferred from structural analogs) . The cyclopropoxy substituent introduces steric bulk and lipophilicity, distinguishing it from simpler alkoxy or halogen-substituted pyrimidines.

Bromination: Introduction of bromine at position 5 using N-bromosuccinimide (NBS) in chloroform or dichloromethane, as seen for 5-bromo-4-methoxypyrimidin-2-amine .

Cyclopropoxy Substitution: Nucleophilic displacement of a leaving group (e.g., chlorine) at position 4 with cyclopropanol under basic conditions, similar to methods in and .

Properties

CAS No.

2286224-13-1

Molecular Formula

C7H8BrN3O

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Preparation Methods

Regioselective Bromination with N-Bromosuccinimide

The reaction of 2-amino-4-chloropyridine with NBS in dichloromethane proceeds via electrophilic aromatic substitution, selectively targeting the 5-position due to electron-donating effects of the amino group. Key parameters include:

  • Temperature : 0°C to prevent over-bromination.

  • Solvent : Dichloromethane ensures solubility and minimizes side reactions.

  • Workup : Extraction with ethyl acetate and hydrochloric acid achieves >80% purity.

Table 1: Bromination Conditions and Yields

SubstrateBrominating AgentSolventTemperatureYield (%)
2-Amino-4-chloropyridineNBSCH₂Cl₂0°C87
4-Methylpyrimidin-5-olHBr/HOAcAcetic Acid100°C75

Introduction of the Cyclopropoxy Group

The 4-cyclopropoxy moiety is introduced via nucleophilic substitution of halogenated intermediates. Patent CN104447570A highlights the use of cyclopropanol in the presence of a base (e.g., NaH) to displace chloride at the 4-position.

Substitution Mechanism and Optimization

  • Substrate : 4-Chloro-5-bromopyrimidin-2-amine.

  • Nucleophile : Cyclopropoxide (generated in situ from cyclopropanol and NaH).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Yield : 68–72% after column chromatography.

Challenges:

  • Ring Strain : Cyclopropane’s instability requires anhydrous conditions.

  • Competing Reactions : Overheating may lead to elimination or ring-opening.

Amination at the 2-Position

Amination is achieved via diazotization or catalytic methods. Patent CN103420903A employs diazotization of 5-bromo-4-chloropyrimidine with sodium nitrite in concentrated HCl, followed by amination with aqueous ammonia (yield: 68%).

Catalytic Amination with Pd Ligands

Modern approaches use Pd-catalyzed couplings (e.g., Buchwald-Hartwig) for direct amination:

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃.

  • Solvent : Toluene at 110°C.

  • Yield : 85–90%.

Table 2: Amination Methods Comparison

MethodConditionsYield (%)
DiazotizationNaNO₂, HCl, -30°C68
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃89

Integrated Synthetic Routes

Two primary pathways emerge for This compound :

Pathway A: Sequential Functionalization

  • Bromination : 2-Amino-4-chloropyridine → 5-bromo-2-amino-4-chloropyridine.

  • Cyclopropoxylation : Substitution with cyclopropanol.

  • Amination : Retention of the 2-amino group throughout.
    Total Yield : 50–55%.

Pathway B: Late-Stage Bromination

  • Cyclopropoxylation : 4-Chloropyrimidin-2-amine → 4-cyclopropoxypyrimidin-2-amine.

  • Bromination : NBS in CH₂Cl₂ at 0°C.
    Total Yield : 60–65%.

Industrial Scalability and Cost Analysis

Patent CN103420903A validates scalability, with pilot-scale reactions (5 kg substrate) maintaining >85% yield in bromination. Key cost drivers:

  • Raw Materials : Cyclopropanol ($120–150/kg) vs. NBS ($80–100/kg).

  • Purification : Column chromatography increases costs by 20–30%.

Table 3: Cost Comparison of Pathways

PathwayRaw Material Cost ($/kg)Purification Cost ($/kg)Total Yield (%)
A20015055
B18013065

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups such as amines, thiols, or alkyl groups.

Scientific Research Applications

5-Bromo-4-cyclopropoxypyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.

    Biological Research: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with enzymes and receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of 5-bromo-4-cyclopropoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
5-Bromo-4-cyclopropoxypyrimidin-2-amine C₇H₈BrN₃O 234.06 Br (5), -O-cyclopropane (4), NH₂ (2) High lipophilicity, moderate steric hindrance
5-Bromo-2-methoxypyrimidin-4-amine C₅H₆BrN₃O 204.03 Br (5), -OCH₃ (2), NH₂ (4) Lower steric bulk; water solubility ~0.1 mg/mL
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 208.44 Br (5), Cl (2), NH₂ (4) Slightly soluble in water; planar pyrimidine ring
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₁BrClN₃ 276.56 Br (5), Cl (2), cyclopentylamine (4) Enhanced steric effects; used in pharmaceutical intermediates

Crystallographic and Structural Insights

  • Hydrogen Bonding : In 5-bromo-2-chloropyrimidin-4-amine, N–H···N hydrogen bonds form dimers and 2D networks . The cyclopropoxy group may disrupt such networks due to steric effects, altering crystallization behavior.
  • Planarity : Pyrimidine rings in analogs like 5-bromo-2-chloropyrimidin-4-amine are planar (RMS deviation ≤ 0.087 Å), but bulky substituents like cyclopropoxy could induce slight distortions .

Q & A

Q. How can researchers optimize the synthesis of 5-bromo-4-cyclopropoxypyrimidin-2-amine to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use a stepwise approach with controlled temperatures and stoichiometric ratios. For example, in analogous pyrimidine brominations, reactions are performed in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA) as a base to stabilize intermediates .
  • Solvent Selection : Polar aprotic solvents like THF or acetonitrile enhance reaction homogeneity and selectivity for cyclopropoxy substitution .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures can isolate the product with >95% purity .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles to confirm stereochemistry .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Cyclopropane protons at δ 0.8–1.2 ppm (multiplet) and pyrimidine NH₂ at δ 5.5–6.0 ppm (broad singlet) .
    • ¹³C NMR : Brominated C5 at ~95 ppm and cyclopropoxy C-O at ~75 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 256 (M⁺) with fragmentation patterns confirming Br and cyclopropoxy groups .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media to maintain biocompatibility .
  • Surfactants : Polysorbate-80 (0.01% w/v) improves aqueous dispersion without interfering with biological activity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives targeting enzyme inhibition?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding modes to enzymes (e.g., kinases), prioritizing derivatives with cyclopropoxy groups for hydrophobic pocket interactions .
  • Quantum Chemical Calculations : Assess substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • MD Simulations : Evaluate stability of ligand-enzyme complexes over 100-ns trajectories to prioritize synthetically feasible candidates .

Q. How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

  • Hypothesis Testing : For anomalous NMR signals, compare with X-ray data to rule out polymorphism or tautomerism .
  • Reaction Monitoring : Use in situ IR spectroscopy to detect intermediates (e.g., bromine adducts) and adjust reaction kinetics .
  • DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies .

Q. What strategies are effective for studying protein-ligand interactions with this compound?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., EGFR) on sensor chips to measure binding kinetics (kₐ, k𝒹) .
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding from cyclopropoxy hydrophobicity .
  • Cryo-EM : Resolve ligand-induced conformational changes in large enzyme complexes at near-atomic resolution .

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